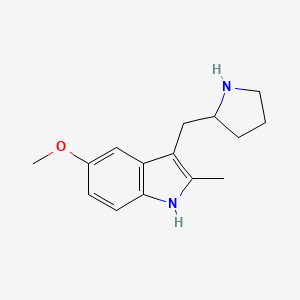

5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole

Description

Properties

IUPAC Name |

5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-10-13(8-11-4-3-7-16-11)14-9-12(18-2)5-6-15(14)17-10/h5-6,9,11,16-17H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERFJYMNJDIENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole, 2-methylindole, and pyrrolidine.

Formation of the Indole Core: The indole core is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using a methylating agent such as methyl iodide.

Introduction of the Methyl Group: The methyl group is introduced through an alkylation reaction using a suitable alkylating agent.

Introduction of the Pyrrolidin-2-ylmethyl Group: The pyrrolidin-2-ylmethyl group is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods: Industrial production methods for 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may involve the use of automated equipment and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the methoxy or methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the indole ring or the pyrrolidin-2-ylmethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy or methyl groups, using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl halides.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown efficacy in inhibiting mutant EGFR/BRAF pathways, which are critical in cancer proliferation . The compound's ability to inhibit cell viability was assessed using the MTT assay, demonstrating promising results with GI50 values indicating potent activity against pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cell lines.

Neuropharmacological Potential

The structural features of 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole suggest potential applications in neuropharmacology. Compounds with indole structures are often investigated for their effects on neurotransmitter systems, particularly serotonin receptors. The pyrrolidine moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further studies in treating neurological disorders.

Material Science Applications

Catalytic Properties

Research into magnesium pincer complexes has highlighted the role of indole derivatives in catalysis . The unique electronic properties of 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole may facilitate its use as a catalyst or ligand in various chemical reactions, particularly those involving carbon-carbon bond formation.

Case Studies and Research Findings

-

Antiproliferative Studies

A study assessing the antiproliferative effects of several indole derivatives found that modifications at specific positions significantly altered their activity against cancer cell lines. The findings demonstrated that structural variations could lead to enhanced potency, suggesting that 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole might be optimized for better efficacy . -

Neuropharmacological Investigations

In exploring the neuropharmacological effects of similar compounds, researchers have noted that certain indoles can modulate serotonin receptor activity, which could be beneficial in developing treatments for anxiety and depression . The potential for 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole to interact with these receptors warrants further investigation.

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Receptor Binding: The compound may bind to specific receptors, such as serotonin or dopamine receptors, and modulate their activity.

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, such as kinases or proteases, and affect cellular signaling pathways.

Gene Expression Modulation: The compound may modulate the expression of specific genes and affect cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

5-Arylsulfonamido-3-(Pyrrolidin-2-Ylmethyl)-1H-Indole Derivatives

Structural Features :

- Core : 1H-Indole substituted at position 3 with pyrrolidin-2-ylmethyl.

- Key Difference : Position 5 is modified with arylsulfonamido groups (e.g., 5-arylsulfonamido) instead of methoxy and methyl groups.

Key Distinction :

3-[(4-Substituted Piperazin-1-Yl)Methyl]-1H-Indole Derivatives

Structural Features :

- Core : 1H-Indole substituted at position 3 with a piperazine-containing side chain.

Key Distinction :

- The target compound’s pyrrolidine group (vs.

5-Methoxy-3-Methyl-1H-Indole Derivatives

Structural Features :

- Core : 1H-Indole with 5-methoxy and 3-methyl groups (e.g., 5-methoxy-3-methyl-1H-indole-2-carbaldehyde).

Key Distinction :

- The absence of the pyrrolidin-2-ylmethyl group in these compounds limits their ability to interact with CNS targets compared to the target compound.

Other Pyrrolidine-Substituted Indoles

Examples :

Key Distinction :

- The target compound’s lack of electron-withdrawing groups (e.g., bromine, nitro) may improve bioavailability compared to halogenated analogs.

Comparative Data Table

Biological Activity

5-Methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structure which includes a methoxy group at the 5-position, a methyl group at the 2-position, and a pyrrolidin-2-ylmethyl group at the 3-position of the indole ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

| Property | Value |

|---|---|

| IUPAC Name | 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole |

| Molecular Formula | C15H20N2O |

| Molecular Weight | 244.33 g/mol |

| CAS Number | 1706432-08-7 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core : Utilizing Fischer indole synthesis.

- Methylation : Introduction of the methoxy group using methyl iodide.

- Alkylation : Methyl group introduction via suitable alkylating agents.

- Nucleophilic Substitution : Adding the pyrrolidin-2-ylmethyl group through reactions with pyrrolidine.

The biological activity of 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole is likely mediated through various mechanisms:

Receptor Interaction : The compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors, influencing neurotransmission and potentially offering therapeutic effects in mood disorders.

Enzyme Inhibition : It may inhibit specific enzymes (e.g., kinases), thereby affecting cellular signaling pathways critical for cell proliferation and survival.

Gene Expression Modulation : The compound could modulate gene expression, impacting processes such as differentiation and apoptosis.

Antimicrobial Activity

Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These findings suggest that compounds like 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole may possess similar or enhanced biological activities due to their structural uniqueness.

Case Studies and Research Findings

Recent studies have highlighted the potential of indole derivatives in various therapeutic areas:

- Neuroprotective Effects : Research indicates that certain indole compounds can protect against neurodegenerative diseases by modulating neuroinflammatory responses and enhancing neuronal survival pathways .

- Anticancer Properties : Some indole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models .

- Antidepressant Activity : Compounds similar to 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole have been evaluated for their antidepressant effects, showing promise in preclinical trials by enhancing serotonergic activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, formylation at the indole 3-position (e.g., via Vilsmeier-Haack reaction) followed by condensation with pyrrolidine derivatives is a common approach. describes a related protocol using sodium acetate and acetic acid for reflux-mediated condensation, achieving moderate yields (~42%) after column chromatography . Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as in , may also be adapted for introducing the pyrrolidinylmethyl group via propargylamine intermediates . Key steps include purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) and structural validation using , , and HRMS .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Assign peaks for the methoxy group (~δ 3.8 ppm), pyrrolidine protons (δ 1.5–3.5 ppm), and indole NH (~δ 10–12 ppm) .

- HPLC/MS : Use reverse-phase HPLC with a C18 column and electrospray ionization (ESI)-HRMS to confirm molecular ion peaks (e.g., [M+H]) .

- TLC : Monitor reactions using silica gel plates with UV visualization .

Q. What crystallographic tools are suitable for resolving its 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is standard. highlights SHELX’s robustness for small-molecule crystallography, including handling twinned data . For visualization, use ORTEP-3 ( ) to generate thermal ellipsoid plots and validate bond lengths/angles against expected values (e.g., C–C ~1.5 Å) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

- Methodological Answer : Cross-validate using:

- PLATON ( ): Check for missed symmetry, twinning, or disorder .

- R factors : Aim for and . SHELXL’s robust refinement algorithms ( ) mitigate errors from weak diffraction .

- Hydrogen bonding networks : Compare with related indole derivatives (e.g., ) to identify atypical interactions .

Q. What experimental strategies optimize receptor binding assays for 5-HT6 receptor studies?

- Methodological Answer :

- Radioligand displacement : Use H-LSD or H-SB-258585 in competition assays (IC determination) .

- cAMP signaling : Transfect HEK293 cells with human 5-HT6 receptors and measure cAMP accumulation via ELISA ( ). Antagonist activity reduces forskolin-induced cAMP, while agonists enhance it .

- Selectivity profiling : Test against off-target receptors (e.g., 5-HT2A, D2) to confirm specificity .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT6 receptor binding pockets (PDB: 7C7U). Focus on the pyrrolidine moiety’s role in H-bonding with Ser193/Asn197 .

- QSAR : Corrogate electronic (Hammett σ) and steric (Taft ) parameters of substituents (e.g., methoxy, methyl) with binding affinity (pK) .

Q. What strategies address low synthetic yields in large-scale production?

- Methodological Answer :

- Catalyst optimization : Replace CuI () with Cu(OAc)/ascorbic acid for improved CuAAC efficiency .

- Flow chemistry : Adapt batch protocols () to continuous flow systems to enhance mixing and reduce side reactions .

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. PEG-400), and stoichiometry to identify optimal conditions .

Data Contradictions and Validation

Q. How to reconcile discrepancies in reported biological activities across studies?

- Methodological Answer :

- Assay standardization : Use uniform cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (e.g., 0.1% BSA in HBSS) .

- Positive controls : Include known agonists (e.g., EMD-386088) and antagonists (e.g., SB-271046) to calibrate response ranges .

- Meta-analysis : Pool data from multiple studies (e.g., ) using statistical tools (e.g., GraphPad Prism) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.